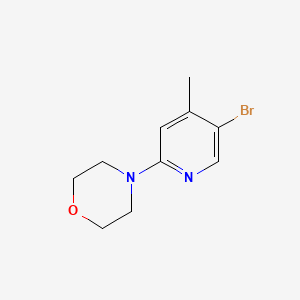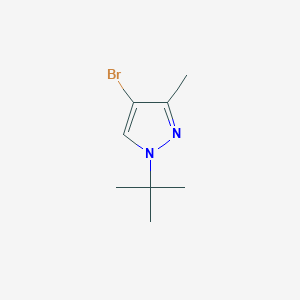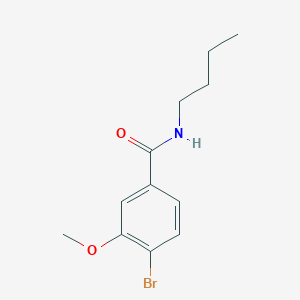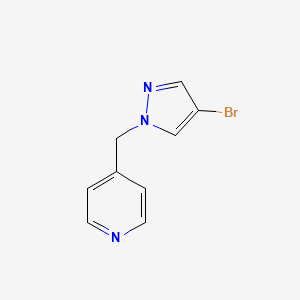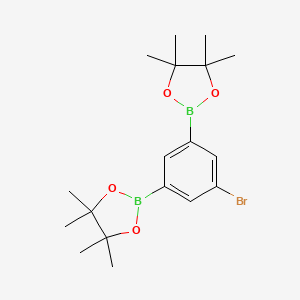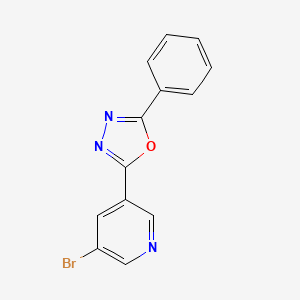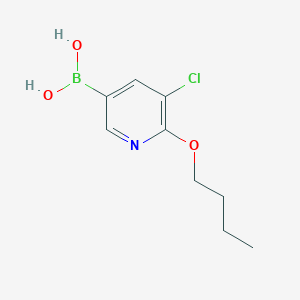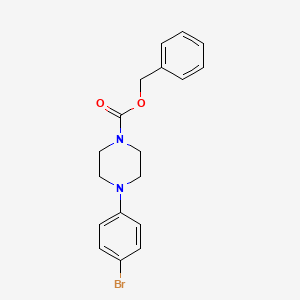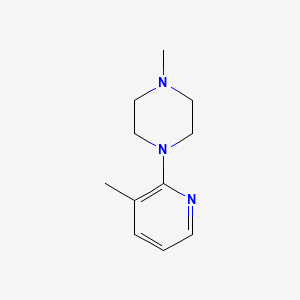![molecular formula C16H25N3O B1522804 2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1218302-03-4](/img/structure/B1522804.png)
2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Übersicht
Beschreibung
“2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a chemical compound with the molecular formula C16H25N3O . It is a compound containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group .
Molecular Structure Analysis
The molecular structure of “2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” can be represented by the InChI code: 1S/C16H25N3O/c1-3-12(2)15(17)16(20)18-13-7-6-8-14(11-13)19-9-4-5-10-19/h6-8,11-12,15H,3-5,9-10,17H2,1-2H3, (H,18,20) .
Physical And Chemical Properties Analysis
The molecular weight of “2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is 275.39 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on derivatives related to 2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide has focused on synthesis and characterization. One study involved the synthesis of dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide, which were screened for antimicrobial activities. This highlights the compound's role in creating pharmacologically active heterocyclic compounds with potential applications in developing antimicrobial agents (Joshi, 2015).
Pharmacological Properties and Activities
Another area of application is in exploring the pharmacological properties of derivatives. For instance, derivatives have been synthesized to evaluate their anti-inflammatory and analgesic activities, showcasing the compound's utility in developing potential therapeutic agents. Pyrimidine derivatives, synthesized from 4-isothiocyanato-4-methylpentan-2-one, demonstrated significant anti-inflammatory and analgesic activities, indicating their potential in pain management and inflammation control (Sondhi et al., 2007).
Bioorganic Chemistry and Medicinal Applications
Further research includes the exploration of bioorganic and medicinal chemistry applications. A study on the synthesis and anticholinergic activity of stereoisomers of a related compound emphasized the importance of stereochemistry in medicinal chemistry, particularly in the treatment of conditions like overactive detrusor syndrome (Oyasu et al., 1994). Such research underscores the compound's relevance in designing drugs with specific biological activities.
Wirkmechanismus
- The primary target of this compound is the κ-opioid receptor (KOR) . It exhibits high affinity for KOR in humans (Ki = 3 nM), rats (Ki = 21 nM), and mice (Ki = 22 nM). However, its affinity for the human μ-opioid receptor (MOR) is significantly lower (Ki = 64 nM), and it has negligible affinity for the human δ-opioid receptor (Ki > 4 μM) .
- Upon binding to KOR, this compound modulates downstream signaling pathways. Activation of KOR leads to inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channels. These effects contribute to its analgesic properties .
- The compound’s interaction with KOR affects various pathways, including the cAMP-PKA pathway, MAPK/ERK pathway, and ion channel regulation. These pathways collectively mediate its analgesic effects .
- Cellular effects include modulation of neurotransmitter release, neuronal firing, and pain perception .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It may undergo metabolism in the liver. It likely distributes to various tissues, including the central nervous system. Metabolism occurs primarily in the liver, leading to the formation of metabolites. Elimination occurs via renal excretion and possibly fecal routes. Factors like solubility, protein binding, and metabolism influence its bioavailability .
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-amino-3-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-12(2)15(17)16(20)18-13-7-6-8-14(11-13)19-9-4-5-10-19/h6-8,11-12,15H,3-5,9-10,17H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYIPFKTHWAITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



